molecular formula C18H27NO3 B3980976 methyl N-(4-tert-butylbenzoyl)leucinate

methyl N-(4-tert-butylbenzoyl)leucinate

Cat. No. B3980976
M. Wt: 305.4 g/mol
InChI Key: GCKZSUUJJCBIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(4-tert-butylbenzoyl)leucinate, also known as MBBL, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MBBL is a derivative of the naturally occurring amino acid leucine and is synthesized through a complex chemical process. In

Scientific Research Applications

Methyl N-(4-tert-butylbenzoyl)leucinate has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species (ROS) that can kill cancer cells. This compound has been found to be an effective photosensitizer in PDT due to its ability to generate singlet oxygen upon irradiation with light.

Mechanism of Action

The mechanism of action of methyl N-(4-tert-butylbenzoyl)leucinate involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause damage to cellular components such as proteins, lipids, and DNA. In PDT, singlet oxygen is used to kill cancer cells by causing oxidative damage to cellular components.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is well-tolerated by cells in vitro. In vivo studies have shown that this compound can accumulate in cancer cells, making it a promising candidate for use in PDT. This compound has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl N-(4-tert-butylbenzoyl)leucinate is its potential as a photosensitizer in PDT. This compound has been found to be effective in killing cancer cells in vitro and in vivo, making it a promising candidate for further research. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and the use of specialized equipment. In addition, the use of this compound in PDT requires the use of specialized equipment for light irradiation.

Future Directions

There are several future directions for research on methyl N-(4-tert-butylbenzoyl)leucinate. One area of research is the optimization of the synthesis method for this compound to improve yield and purity. Another area of research is the development of new methods for the delivery of this compound to cancer cells, such as the use of nanoparticles. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as oxidative stress-related diseases.

properties

IUPAC Name

methyl 2-[(4-tert-butylbenzoyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-12(2)11-15(17(21)22-6)19-16(20)13-7-9-14(10-8-13)18(3,4)5/h7-10,12,15H,11H2,1-6H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKZSUUJJCBIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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